molecular formula C24H32N2O2 B6065169 3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one

3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B6065169
M. Wt: 380.5 g/mol
InChI Key: ADAPXOAPBFVTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a unique structure combining a furan ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.

    Formation of the pyrrolidine ring: This step may involve a cyclization reaction using appropriate amines and aldehydes.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-[1-[[3-(5-Methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one: This compound is unique due to its specific combination of functional groups and rings.

    Other Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.

    Other Furan Derivatives: Compounds with furan rings but different attached groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan ring, a piperidine ring, and a pyrrolidine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-[1-[[3-(5-methylfuran-2-yl)phenyl]methyl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-19-9-11-23(28-19)22-8-4-6-21(16-22)18-25-13-5-7-20(17-25)10-12-24(27)26-14-2-3-15-26/h4,6,8-9,11,16,20H,2-3,5,7,10,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAPXOAPBFVTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC(=C2)CN3CCCC(C3)CCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.